1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one
CAS No.:
Cat. No.: VC17811717
Molecular Formula: C11H13ClO2
Molecular Weight: 212.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13ClO2 |
---|---|
Molecular Weight | 212.67 g/mol |
IUPAC Name | 1-(3-chloro-2-hydroxy-5-methylphenyl)butan-1-one |
Standard InChI | InChI=1S/C11H13ClO2/c1-3-4-10(13)8-5-7(2)6-9(12)11(8)14/h5-6,14H,3-4H2,1-2H3 |
Standard InChI Key | RPDRKRHPQSTXEK-UHFFFAOYSA-N |
Canonical SMILES | CCCC(=O)C1=C(C(=CC(=C1)C)Cl)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a phenyl ring substituted with hydroxyl (-OH), chlorine (-Cl), and methyl (-CH) groups at positions 2, 3, and 5, respectively, linked to a butanone chain (Fig. 1). The hydroxyl and carbonyl groups facilitate hydrogen bonding, while the chlorine atom introduces electronegativity, influencing its solubility and reactivity .
Table 1: Key molecular data for 1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one
Property | Value |
---|---|
CAS Number | 859810-06-3 |
Molecular Formula | |
Molecular Weight | 212.67 g/mol |
Functional Groups | Hydroxyl, Chloro, Carbonyl |
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for characterizing this compound. The hydroxyl proton typically appears as a broad singlet near 5.5–6.0 ppm in -NMR, while the carbonyl carbon resonates at 190–210 ppm in -NMR . IR spectra show strong absorption bands for -OH (3200–3600 cm) and C=O (1680–1750 cm) .
Synthesis and Reaction Pathways
Friedel-Crafts Acylation
A common synthetic route involves Friedel-Crafts acylation, where a substituted phenol reacts with butanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl):
This method achieves moderate yields (50–70%) but requires careful control of reaction conditions to avoid over-chlorination .
Annulation Strategies
Recent advances employ [4+2] or [3+3] annulation reactions. For example, penta-3,4-dien-2-ones react with 3-formylchromones in acetonitrile under basic conditions (KCO) at 80°C to form substituted benzophenones . While this approach is efficient for generating structurally complex analogs, optimization is needed for scaling .
Table 2: Comparison of synthetic methods
Method | Yield (%) | Conditions |
---|---|---|
Friedel-Crafts | 50–70 | AlCl, RT |
Annulation | 60–75 | KCO, 80°C |
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water due to its hydrophobic phenyl and chloro groups but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile . Stability studies indicate decomposition above 200°C, with the hydroxyl group prone to oxidation under acidic conditions.
Crystallographic Insights
Although no direct crystallographic data exists for this compound, analogous structures (e.g., 2-chloro-3-(isopentylamino)naphthalene-1,4-dione) exhibit triclinic crystal systems with unit cell parameters Å, Å, and Å . Hydrogen bonding networks stabilize the lattice, a feature likely shared by 1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. Its keto group enables reductive amination to produce bioactive amines .
Material Science
Functionalization of the phenyl ring allows incorporation into polymers with enhanced thermal stability, suitable for coatings and adhesives.
Future Perspectives
Further research should prioritize:
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Crystallographic Studies: Resolving the compound’s crystal structure to elucidate packing interactions.
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Biological Screening: Expanded antimicrobial and anticancer testing to validate preliminary findings.
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Process Optimization: Developing greener synthetic routes using biocatalysts or flow chemistry.
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